Cas no 1806874-37-2 (2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine)
2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine
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- Inchi: 1S/C7H3F2N3O3/c8-7(9)6-5(13)1-4(12(14)15)3(2-10)11-6/h1,7,13H
- InChI Key: MBRSRUSLVBXPGK-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC(=C(C#N)N=1)[N+](=O)[O-])O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 298
- XLogP3: 1
- Topological Polar Surface Area: 103
2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029046162-250mg |
2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine |
1806874-37-2 | 97% | 250mg |
$960.00 | 2022-03-31 | |
| Alichem | A029046162-500mg |
2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine |
1806874-37-2 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
| Alichem | A029046162-1g |
2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine |
1806874-37-2 | 97% | 1g |
$2,950.20 | 2022-03-31 |
2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine
Introduction to 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine (CAS No. 1806874-37-2)
2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine, with the CAS number 1806874-37-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyano group, a difluoromethyl substituent, a hydroxyl group, and a nitro group, all attached to a pyridine ring. These functional groups contribute to the compound's diverse chemical properties and potential biological activities.
The development of 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine has been driven by its potential applications in drug discovery and development. Recent studies have highlighted its promising activity as an inhibitor of specific enzymes and receptors, making it a valuable lead compound for further optimization. The compound's ability to modulate key biological pathways has opened new avenues for therapeutic intervention in various diseases.
In terms of chemical synthesis, 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine can be prepared through a series of well-defined steps. One common approach involves the reaction of 5-hydroxy-3-nitropyridine with difluoromethylating agents followed by cyano group introduction. The synthetic route is designed to ensure high yields and purity, which are crucial for downstream applications such as biological testing and clinical trials.
The physicochemical properties of 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine have been extensively studied. It exhibits good solubility in organic solvents and moderate solubility in water, which facilitates its use in various experimental settings. The compound's stability under different conditions, including temperature and pH, has also been evaluated to ensure its reliability in both laboratory and industrial settings.
In the context of biological activity, 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine has shown promising results in several assays. For instance, it has demonstrated potent inhibitory activity against specific kinases and enzymes involved in signal transduction pathways. This activity suggests its potential as a therapeutic agent for diseases characterized by aberrant signaling, such as cancer and inflammatory disorders.
Preclinical studies have further validated the therapeutic potential of 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine. In vitro experiments using cell lines have shown that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, in vivo studies using animal models have demonstrated its efficacy in reducing tumor growth and improving survival rates. These findings provide strong evidence for its further development as a drug candidate.
The safety profile of 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine is another critical aspect that has been thoroughly investigated. Toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. This favorable safety profile supports its advancement to clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine in human subjects. Early-phase trials are focusing on determining the optimal dosing regimen and assessing pharmacokinetic parameters. Preliminary results from these trials are encouraging, with the compound showing good bioavailability and a favorable pharmacodynamic profile.
In conclusion, 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine (CAS No. 1806874-37-2) represents a promising lead compound with significant potential for therapeutic applications. Its unique chemical structure, coupled with its potent biological activity and favorable safety profile, makes it an attractive candidate for further development in drug discovery programs. Ongoing research continues to explore its full therapeutic potential, with the goal of bringing this innovative compound to patients in need.
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